molecular formula C12H19ClN4 B1488757 6-chloro-N,2-dimethyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine CAS No. 1466136-31-1

6-chloro-N,2-dimethyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine

Cat. No.: B1488757
CAS No.: 1466136-31-1
M. Wt: 254.76 g/mol
InChI Key: SIVPMYZSFQNAPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N,2-dimethyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H19ClN4 and its molecular weight is 254.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

The compound has a Log Po/w (iLOGP) value of 1.85, indicating its lipophilicity . Lipophilicity is an important factor influencing a drug’s absorption, distribution, metabolism, and excretion (ADME) properties. A compound with a high lipophilicity may have good absorption and can cross cell membranes easily, but it may also have a high volume of distribution and a long half-life, which could lead to toxicity due to accumulation in the body.

The compound also has a water solubility of 0.658 mg/ml , which can affect its bioavailability and distribution in the body. Water-soluble drugs can be directly absorbed into the bloodstream and distributed to the body, while drugs with low water solubility may need to be metabolized first before they can be absorbed.

Properties

IUPAC Name

6-chloro-N,2-dimethyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN4/c1-9-14-11(13)8-12(15-9)17(3)10-4-6-16(2)7-5-10/h8,10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVPMYZSFQNAPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N(C)C2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.